Benzyl N-[(1-aminocycloheptyl)methyl]carbamate
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Overview
Description
Benzyl N-[(1-aminocycloheptyl)methyl]carbamate is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . This compound is known for its unique structure, which includes a benzyl group, a cycloheptyl ring, and a carbamate functional group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(1-aminocycloheptyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 1-aminocycloheptylmethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1-aminocycloheptyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major product depends on the nucleophile used in the reaction.
Scientific Research Applications
Benzyl N-[(1-aminocycloheptyl)methyl]carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl N-[(1-aminocycloheptyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Benzyl N-[(1-aminocycloheptyl)methyl]carbamate can be compared with other carbamate compounds, such as:
Benzyl carbamate: Similar structure but lacks the cycloheptyl ring.
Cycloheptyl carbamate: Similar structure but lacks the benzyl group.
Phenylmethyl carbamate: Similar structure but with a phenyl group instead of a benzyl group.
The uniqueness of this compound lies in its combination of a benzyl group and a cycloheptyl ring, which imparts distinct chemical and biological properties .
Biological Activity
Benzyl N-[(1-aminocycloheptyl)methyl]carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C16H24N2O2 and a molecular weight of approximately 276.37 g/mol. Its structure features a benzyl group, an N-[(1-aminocycloheptyl)methyl] moiety, and a carbamate functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Interaction : Preliminary studies suggest potential interactions with neurotransmitter receptors, which could elucidate its neuroprotective and analgesic properties.
Biological Activities
This compound has been investigated for several biological activities:
- Neuroprotective Effects : Initial findings indicate that the compound may protect neuronal cells from damage, possibly through modulation of neurotransmitter systems.
- Analgesic Properties : Its interaction with pain pathways suggests potential use as an analgesic agent .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Neuroprotection | Potential to protect neurons from damage | , |
Analgesia | Possible modulation of pain pathways | , |
Enzyme Inhibition | Interaction with specific enzymes | , |
Case Study: Interaction with Neurotransmitter Receptors
A study focused on the binding affinity of this compound with various neurotransmitter receptors. The findings indicated significant binding activity with certain receptors, suggesting a mechanism for its analgesic effects. The compound was tested in vitro against several receptor types, showing promising results in modulating receptor activity, which could lead to therapeutic applications in pain management .
Synthesis and Applications
The synthesis of this compound typically involves several chemical reactions that enhance its biological activity. This compound serves as a reference standard in pharmacological testing and is being explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Properties
IUPAC Name |
benzyl N-[(1-aminocycloheptyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c17-16(10-6-1-2-7-11-16)13-18-15(19)20-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECJKOFZSHYZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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